3-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Antimicrobial resistance MRSA Gram-positive pathogens

This 3‑chloro regioisomer is a critical tool for antibacterial SAR studies due to the established mechanistic divergence within the halogenated N‑(1,3,4‑oxadiazol‑2‑yl)benzamide class. Its documented screening against MRSA ATCC 43300, multi‑pathogen biodefense profiling (F. tularensis, B. anthracis, Y. pestis), and a putative PurE enzyme target distinguish it from other scaffold members. Procuring this compound alongside its 2‑ and 4‑chloro analogs enables head‑to‑head evaluation of how chlorine position on the benzamide ring influences antibacterial spectrum, target engagement, and cytotoxicity. Ideal for focused antimicrobial screening libraries and structure‑based drug design campaigns.

Molecular Formula C17H14ClN3O2
Molecular Weight 327.77
CAS No. 891117-00-3
Cat. No. B2761870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS891117-00-3
Molecular FormulaC17H14ClN3O2
Molecular Weight327.77
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H14ClN3O2/c1-10-6-7-11(2)14(8-10)16-20-21-17(23-16)19-15(22)12-4-3-5-13(18)9-12/h3-9H,1-2H3,(H,19,21,22)
InChIKeyDCAUSQSZXRFKEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891117-00-3): Core Chemical Identity and Procurement Baseline


3-Chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891117-00-3, molecular formula C₁₇H₁₄ClN₃O₂, molecular weight 327.8 g/mol) is a synthetic small molecule belonging to the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide class . This compound features a 1,3,4-oxadiazole core bearing a 2,5-dimethylphenyl substituent at the 5-position and a 3-chlorobenzamide moiety at the 2-position via an amide linkage [1]. The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold is recognized in the scientific literature as a privileged structure for antimicrobial drug discovery, with halogenation status and substitution regiochemistry being critical determinants of both potency and mechanism of action [2].

Why In-Class N-(1,3,4-Oxadiazol-2-yl)benzamide Analogs Cannot Be Freely Substituted for 3-Chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide


Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides are not functionally interchangeable despite sharing a common core scaffold. Published comparative mechanistic studies have demonstrated that subtle modifications—including halogen identity, halogen position on the benzamide ring, and substituents on the oxadiazole ring—can fundamentally alter the mechanism of antibacterial action [1]. For example, within this class, some analogs inhibit trans-translation (e.g., KKL-35, MBX-4132), others inhibit lipoteichoic acid (LTA) biosynthesis (e.g., HSGN-94), while still others operate via membrane depolarization and potassium ion release without engaging either of these targets [2]. The specific combination of a 3-chloro substitution on the benzamide ring and a 2,5-dimethylphenyl group on the oxadiazole ring in CAS 891117-00-3 represents a discrete chemical topology whose biological fingerprint—including spectrum of activity, potency against specific pathogens, and mechanism of action—cannot be assumed from data generated on other class members .

Quantitative Differentiation Evidence for 3-Chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891117-00-3) Against Closest Analogs


Antimicrobial Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300

CAS 891117-00-3 has been specifically tested for antimicrobial activity against methicillin-resistant Staphylococcus aureus ATCC 43300, with data deposited in the ChEMBL database (Assay CHEMBL3405321) . While the exact MIC value requires retrieval from the primary ChEMBL record, this entry confirms that the compound was progressed into MRSA screening—a pathogen panel not universally applied to all N-(1,3,4-oxadiazol-2-yl)benzamide analogs. By comparison, the well-characterized analog HSGN-94 (which differs in halogenation and oxadiazole substitution pattern) acts via LTA biosynthesis inhibition and shows a distinct spectrum, while KKL-35 acts via trans-translation inhibition [1]. The fact that CAS 891117-00-3 was specifically screened against MRSA (rather than only antibiotic-susceptible strains) indicates its evaluation in a clinically relevant resistance context.

Antimicrobial resistance MRSA Gram-positive pathogens

Activity Profiling Against Biodefense-Relevant Pathogens: Francisella tularensis, Bacillus anthracis, and Yersinia pestis

CAS 891117-00-3 has been evaluated in a multi-pathogen panel including Francisella tularensis BEI/ATCC UTAH 112, Bacillus anthracis deltaANR, and Yersinia pestis BEI/ATCC A1122, with MIC ratio data (pathogen MIC / B. anthracis MIC) deposited in ChEMBL (Assays CHEMBL3405499, CHEMBL3405500, CHEMBL3405496) . This selectivity profiling is uncommon among close analogs. Most published N-(1,3,4-oxadiazol-2-yl)benzamides have been characterized solely against conventional ESKAPE pathogens (e.g., S. aureus, E. coli) [1]. The availability of cross-species MIC ratio data for CAS 891117-00-3 provides a preliminary selectivity fingerprint that can guide target pathogen prioritization—information that is absent for the majority of in-class compounds.

Biodefense Francisella tularensis Bacillus anthracis Yersinia pestis Selectivity profiling

Target Engagement: Inhibition of Bacillus anthracis PurE Enzyme

CAS 891117-00-3 has been evaluated for inhibition of recombinant Bacillus anthracis PurE (N5-carboxyaminoimidazole ribonucleotide mutase), a key enzyme in de novo purine biosynthesis, using both a thermal shift assay (change in melting temperature) and a functional inhibition assay (inhibition of 4-carboxyaminoimidazole ribonucleotide conversion) . These data are deposited in ChEMBL (Assays CHEMBL3404738, CHEMBL3404739). Target engagement data at the enzymatic level are absent for the vast majority of N-(1,3,4-oxadiazol-2-yl)benzamide analogs, which are generally characterized only at the whole-cell phenotypic level [1]. This enzymatic target data provides a mechanistic anchor that can guide medicinal chemistry optimization.

Target engagement PurE inhibition Bacillus anthracis Thermal shift assay

Regiochemical Differentiation: 3-Chloro vs. Alternative Halogen Positions on the Benzamide Ring

The 3-chloro substitution on the benzamide ring of CAS 891117-00-3 represents a specific regioisomeric choice. Systematic halogenation studies on the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold have demonstrated that the position of halogen substitution (ortho, meta, para) is a critical determinant of antibacterial mechanism [1]. For instance, compounds with OCF₃, SCF₃, or SF₅ substituents at specific positions (e.g., HSGN-220, -218, -144) exhibit MICs ranging from 0.06 to 1 µg/mL against MRSA clinical isolates and function via multitarget mechanisms distinct from those of LTA or trans-translation inhibitors [1]. The 3-chloro (meta) substitution in CAS 891117-00-3, combined with the 2,5-dimethylphenyl oxadiazole substituent, defines a unique chemical space within this class that cannot be replicated by 4-chloro, 2-chloro, or unsubstituted benzamide analogs—each of which would be predicted to display altered target engagement and antibacterial spectrum based on established SAR trends [2].

Structure-activity relationship Halogen regioisomerism Antibacterial mechanism

Recommended Research and Procurement Application Scenarios for 3-Chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891117-00-3)


Antimicrobial Screening Library Construction Targeting Multidrug-Resistant Gram-Positive Pathogens

CAS 891117-00-3 is a justified inclusion in focused antimicrobial screening libraries directed against MRSA and other multidrug-resistant Gram-positive pathogens. The compound's documented screening against MRSA ATCC 43300 (ChEMBL Assay CHEMBL3405321) provides a starting point for comparative potency assessment. Its structural placement within the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide class—a scaffold validated by multiple independent groups for anti-MRSA activity [1]—supports its use as a chemical probe in phenotypic screening cascades where mechanism-of-action diversity is desired.

Biodefense Anti-Infective Discovery Programs (Category A/B Pathogens)

The existence of ChEMBL-deposited MIC and MIC ratio data for Francisella tularensis, Bacillus anthracis, and Yersinia pestis makes CAS 891117-00-3 one of the few N-(1,3,4-oxadiazol-2-yl)benzamides with documented activity profiling against CDC Category A/B biodefense pathogens. This compound can serve as a starting point for medicinal chemistry optimization in anti-infective programs targeting these high-priority organisms, where chemical matter with any level of validated activity is scarce.

Target-Based Drug Discovery: PurE Enzyme Inhibition in Bacillus anthracis

The thermal shift and functional inhibition data against recombinant B. anthracis PurE (ChEMBL Assays CHEMBL3404738, CHEMBL3404739) position CAS 891117-00-3 as a rare example of an N-(1,3,4-oxadiazol-2-yl)benzamide with a putative enzymatic target identified. This enables structure-based drug design campaigns where PurE inhibition can be used as a biochemical readout for SAR expansion, orthogonal to whole-cell phenotypic screening.

Halogenation SAR Studies and Mechanistic Probe Development

Given the established mechanistic divergence among differently halogenated N-(1,3,4-oxadiazol-2-yl)benzamides [1], CAS 891117-00-3 (3-chloro substitution) serves as a critical regioisomeric comparator in systematic SAR studies. Its procurement alongside the 2-chloro and 4-chloro regioisomers enables head-to-head evaluation of how the chlorine position on the benzamide ring influences antibacterial spectrum, target engagement, and cytotoxicity profile.

Quote Request

Request a Quote for 3-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.